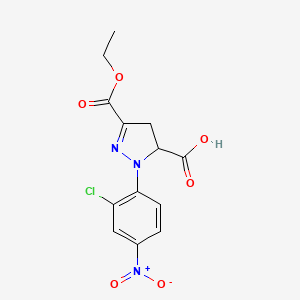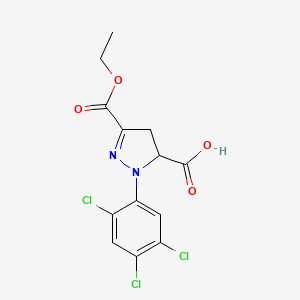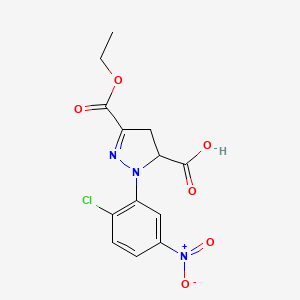
3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as ECNP, is a synthetic compound with a variety of applications in scientific research. ECNP is a pyrazole-based compound that is used as a synthetic intermediate in organic synthesis. It has been used in a variety of research applications, including drug design, materials science, and biochemistry. ECNP has also been used as a precursor to a variety of other compounds, such as esters, amides, and nitro-containing compounds.
科学的研究の応用
3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of drugs, including those used to treat cancer and other diseases. This compound has also been used as a starting material in the synthesis of a variety of materials, such as polymers, dyes, and catalysts. In addition, this compound has been used as a starting material in the synthesis of a variety of biochemical compounds, such as peptides, proteins, and nucleic acids.
作用機序
The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is not well understood. However, it is believed that the compound acts as an intermediate in the formation of other compounds, such as esters, amides, and nitro-containing compounds. In addition, this compound may act as a catalyst in the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may act as an intermediate in the formation of other compounds, such as esters, amides, and nitro-containing compounds. In addition, this compound may act as a catalyst in the formation of other compounds.
実験室実験の利点と制限
The primary advantage of using 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in lab experiments is its availability and low cost. This compound is readily available from a variety of chemical suppliers and is relatively inexpensive. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation.
The primary limitation of using this compound in lab experiments is its toxicity. This compound is known to be toxic and should be handled with caution. In addition, this compound is a strong oxidizing agent and should be stored away from combustible materials.
将来の方向性
The future of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is promising. This compound has been used as a starting material in the synthesis of a variety of drugs, materials, and biochemical compounds. In addition, this compound has been used as a catalyst in the formation of other compounds. As research continues, it is likely that new and innovative applications for this compound will be discovered. In addition, it is possible that new methods of synthesizing this compound may be developed, allowing for greater control and precision in the synthesis of the compound. Finally, it is possible that new methods of synthesizing this compound may be developed, allowing for greater control and precision in the synthesis of the compound.
合成法
The synthesis of 3-(Ethoxycarbonyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is typically accomplished through a two-step process. The first step involves the reaction of ethyl nitrite with 4-nitrophenol to form the intermediate ethyl 4-nitrophenyl-pyrazole-5-carboxylate. The second step involves the reaction of this intermediate with ethyl chloroformate to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.
特性
IUPAC Name |
5-ethoxycarbonyl-2-(4-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-3-5-9(6-4-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMJZMQWVJVNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Ethoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345174.png)







![3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345247.png)

